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Compound of Interest

Compound Name: Glycyl-L-phenylalanine

Cat. No.: B1581239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

dipeptide Glycyl-L-phenylalanine, a molecule of interest in various fields including

biochemistry and pharmaceutical sciences. This document presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format,

alongside detailed experimental protocols to aid in the replication and interpretation of these

findings.

Spectroscopic Data
The following sections summarize the essential spectroscopic data for Glycyl-L-
phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution. The ¹H and ¹³C NMR data provide information on the chemical environment of the

hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Glycyl-DL-phenylalanine in D₂O
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Chemical Shift (ppm) Assignment

7.30 - 7.37 Aromatic-H (Phenyl group)

4.50 α-H (Phenylalanine residue)

3.67 - 3.78 α-H (Glycine residue)

2.94 - 3.22 β-H (Phenylalanine residue)

Data sourced from ChemicalBook for Glycyl-DL-phenylalanine.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for Glycyl-L-phenylalanine

While a definitive experimental ¹³C NMR data table for Glycyl-L-phenylalanine was not

available in the surveyed resources, expected chemical shift ranges can be predicted based on

the constituent amino acids and known dipeptide spectral characteristics.

Atom Expected Chemical Shift Range (ppm)

Carbonyl (COOH) 170 - 180

Carbonyl (Amide) 165 - 175

α-C (Phenylalanine) 50 - 60

α-C (Glycine) 40 - 50

β-C (Phenylalanine) 35 - 45

Aromatic C (ipso) 135 - 140

Aromatic C (ortho, meta, para) 125 - 135

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups within a

molecule. For peptides, the Amide I and Amide II bands are particularly diagnostic of the

secondary structure.

Table 3: Characteristic IR Absorption Bands for Glycyl-L-phenylalanine
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3200 - 3400 N-H Stretch Amine (N-terminus), Amide

3000 - 3100 C-H Stretch Aromatic Ring

2850 - 3000 C-H Stretch Aliphatic (α- and β-C)

~1650 C=O Stretch (Amide I) Amide

~1550 N-H Bend (Amide II) Amide

~1730 C=O Stretch Carboxylic Acid

1400 - 1600 C=C Stretch Aromatic Ring

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for Glycyl-L-phenylalanine

Parameter Value

Molecular Formula C₁₁H₁₄N₂O₃

Molecular Weight 222.24 g/mol [2]

Precursor m/z ([M+H]⁺) 223.1077[2]

Key MS/MS Fragments (from [M+H]⁺)

m/z 205 Loss of H₂O

m/z 177 Loss of CO and H₂O

m/z 166

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may need to be optimized.
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NMR Spectroscopy
Sample Preparation: Dissolve an accurately weighed sample of Glycyl-L-phenylalanine
(typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O,

DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the

solution to a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a suitable probe.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-

degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

¹³C NMR: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled

pulse sequence. A larger number of scans will be required compared to ¹H NMR due to

the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the chemical shifts to an

internal standard (e.g., DSS or TSP for aqueous solutions).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid Glycyl-L-phenylalanine sample

(1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record a background spectrum of the empty sample compartment (or

clean ATR crystal). Then, place the sample in the beam path and record the sample

spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is typically presented in terms of transmittance or

absorbance as a function of wavenumber.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Glycyl-L-phenylalanine in a suitable

solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and a

small amount of formic acid for electrospray ionization).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization -

MALDI). For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, ion trap) is

required.

Data Acquisition:

Full Scan MS: Acquire a mass spectrum over a relevant m/z range to determine the mass

of the molecular ion.

Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to

collision-induced dissociation (CID) to generate fragment ions. Record the resulting

product ion spectrum.

Data Analysis: Analyze the mass spectra to determine the accurate mass of the parent

molecule and to identify the masses of the fragment ions. This information can be used to

confirm the molecular formula and to deduce structural features of the molecule.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Glycyl-
L-phenylalanine.
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Caption: Workflow for the spectroscopic analysis of Glycyl-L-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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